molecular formula C15H18N2O2S B11347293 N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

Cat. No.: B11347293
M. Wt: 290.4 g/mol
InChI Key: YDMIIGHRWQLECA-UHFFFAOYSA-N
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Description

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide typically involves the reaction of 2-propoxybenzoic acid with 2-methyl-1,3-thiazole-4-carboxaldehyde in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Tiazofurin: An anticancer drug used in cancer therapy.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-propoxybenzamide

InChI

InChI=1S/C15H18N2O2S/c1-3-8-19-14-7-5-4-6-13(14)15(18)16-9-12-10-20-11(2)17-12/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

YDMIIGHRWQLECA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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